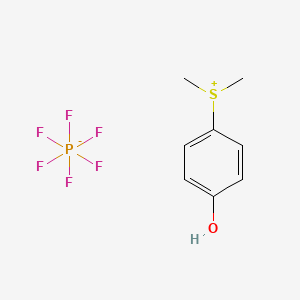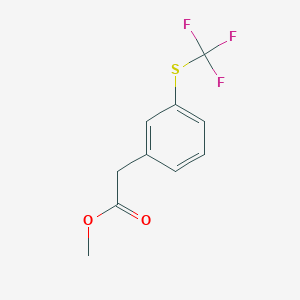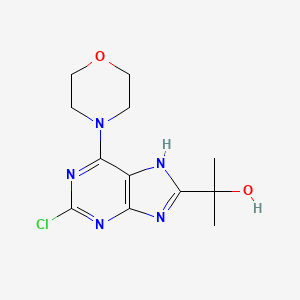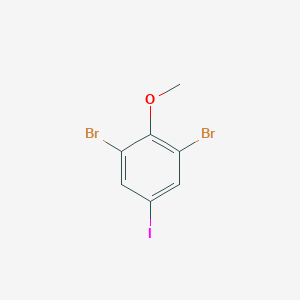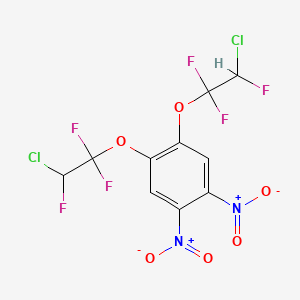
1,2-Bis(2-chloro-1,1,2-trifluoroethoxy)-4,5-dinitrobenzene, 97%
Vue d'ensemble
Description
1,2-Bis(2-chloro-1,1,2-trifluoroethoxy)-4,5-dinitrobenzene, 97% (abbreviated as 1,2-Bis-TDFE-DNB) is a chemical compound that is used in a variety of scientific research applications. It is a fluorinated nitroaromatic compound with a molecular formula of C8H3Cl2F6N2O4 and a molecular weight of 346.09 g/mol. 1,2-Bis-TDFE-DNB is a yellow-orange solid with a melting point of 119-122°C. This compound is commercially available in 97% purity and is widely used in industry and research laboratories.
Applications De Recherche Scientifique
1,2-Bis-TDFE-DNB is widely used in scientific research applications due to its unique properties. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a versatile intermediate in the synthesis of other compounds. Additionally, 1,2-Bis-TDFE-DNB has been used in the synthesis of various pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and anti-cancer drugs.
Mécanisme D'action
1,2-Bis-TDFE-DNB is believed to act as a Lewis acid catalyst in organic reactions. It is thought to act as a proton donor, donating a proton to a nucleophile and thereby increasing the reactivity of the nucleophile. This increased reactivity then leads to the formation of new compounds.
Biochemical and Physiological Effects
1,2-Bis-TDFE-DNB has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some antibacterial and antifungal properties. Additionally, it has been shown to have some anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1,2-Bis-TDFE-DNB in laboratory experiments is its high purity (97%). This makes it a reliable and consistent reagent for use in a variety of experiments. Additionally, its Lewis acid catalytic activity makes it a useful reagent in organic synthesis. However, there are some limitations to its use. It is a relatively expensive reagent and its Lewis acid catalytic activity can lead to unwanted side reactions.
Orientations Futures
1,2-Bis-TDFE-DNB is a versatile compound with a wide range of potential applications in scientific research. Future research should focus on exploring its potential uses in the synthesis of pharmaceuticals and other compounds. Additionally, further studies should be conducted to determine its biochemical and physiological effects. Additionally, research should be conducted to explore potential methods for reducing its cost and increasing its efficiency. Finally, research should be conducted to explore potential applications in other areas, such as catalysis and materials science.
Méthodes De Synthèse
1,2-Bis-TDFE-DNB can be synthesized using a two-step method. The first step involves the reaction of 2-chloro-1,1,2-trifluoroethanol with 4,5-dinitrobenzene in the presence of a catalytic amount of sulfuric acid. This results in the formation of 1,2-bis(2-chloro-1,1,2-trifluoroethoxy)-4,5-dinitrobenzene. The second step involves the purification of the crude product using silica gel column chromatography. The resulting product is 1,2-Bis-TDFE-DNB in 97% purity.
Propriétés
IUPAC Name |
1,2-bis(2-chloro-1,1,2-trifluoroethoxy)-4,5-dinitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F6N2O6/c11-7(13)9(15,16)25-5-1-3(19(21)22)4(20(23)24)2-6(5)26-10(17,18)8(12)14/h1-2,7-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSXMIIYSAYCHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(C(F)Cl)(F)F)OC(C(F)Cl)(F)F)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2F6N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101191118 | |
| Record name | 1,2-Bis(2-chloro-1,1,2-trifluoroethoxy)-4,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101191118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
156425-26-2 | |
| Record name | 1,2-Bis(2-chloro-1,1,2-trifluoroethoxy)-4,5-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156425-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Bis(2-chloro-1,1,2-trifluoroethoxy)-4,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101191118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-(2,6-Difluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6325569.png)

